molecular formula C10H14N2O2 B011987 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 102583-80-2

6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B011987
CAS No.: 102583-80-2
M. Wt: 194.23 g/mol
InChI Key: QYVFLZRIJVUKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of bromine and trifluoromethylating agents under controlled temperatures and pH levels .

Industrial Production Methods: In industrial settings, flusalan is produced using large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and methanol to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Flusalan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Flusalan: Flusalan stands out due to its trifluoromethyl group, which enhances its lipophilicity and antibacterial activity. Additionally, its ability to inhibit NF-κB signaling makes it a promising candidate for cancer therapy .

Properties

CAS No.

102583-80-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-[(E)-(dimethylhydrazinylidene)methyl]-6-methoxyphenol

InChI

InChI=1S/C10H14N2O2/c1-12(2)11-7-8-5-4-6-9(14-3)10(8)13/h4-7,13H,1-3H3/b11-7+

InChI Key

QYVFLZRIJVUKCN-UHFFFAOYSA-N

SMILES

CN(C)N=CC1=C(C(=CC=C1)OC)O

Isomeric SMILES

CN(C)NC=C1C=CC=C(C1=O)OC

Canonical SMILES

CN(C)NC=C1C=CC=C(C1=O)OC

Synonyms

(6E)-6-[(2,2-dimethylhydrazinyl)methylidene]-2-methoxy-cyclohexa-2,4-d ien-1-one

Origin of Product

United States

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